

A Technical Guide to Research-Grade Beta-Aspartyl-Histidine (β -Asp-His)

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Compound of Interest

Compound Name: *Beta-Asp-His*

Cat. No.: *B1637750*

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Introduction

Beta-Aspartyl-Histidine (β -Asp-His) is a dipeptide composed of β -aspartic acid and histidine. Its structure, featuring a β -amino acid, confers unique conformational properties and potential resistance to enzymatic degradation compared to peptides composed solely of α -amino acids. A key characteristic of β -Asp-His is its ability to chelate metal ions, particularly zinc, through the imidazole ring of histidine and the carboxyl groups of aspartate. This property makes it a valuable tool for researchers studying the roles of zinc in biological systems, including its involvement in enzyme function and signaling pathways. This guide provides an in-depth overview of commercially available research-grade β -Asp-His, its quality control, and experimental applications.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer research-grade β -Asp-His. The primary suppliers identified are MedchemExpress and AbMole BioScience, both of whom provide the compound for research purposes. While custom synthesis is an option from various peptide manufacturers, these suppliers often have β -Asp-His in stock.

Supplier	Catalog Number	Purity	Formulation	Storage
MedchemExpress	HY-P4288	>98% (typically by HPLC)	Lyophilized powder	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.
AbMole BioScience	M51773	>98% (typically by HPLC)	Lyophilized powder	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Note: Purity levels are typically reported as greater than a certain percentage. For lot-specific purity, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier.

Quality Control and Characterization

The quality and purity of research-grade β -Asp-His are critical for obtaining reliable and reproducible experimental results. Suppliers typically employ a range of analytical techniques to characterize the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of peptides. For β -Asp-His, a reversed-phase HPLC (RP-HPLC) method is commonly used.

Typical RP-HPLC Parameters:

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5-95% B over 30 minutes)
- Flow Rate: 1.0 mL/min
- Detection: UV absorbance at 214 nm and 280 nm

The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of β -Asp-His. The expected monoisotopic mass is approximately 270.0964 g/mol. Electrospray ionization (ESI) is a common technique for analyzing peptides. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to verify the amino acid sequence and the nature of the peptide bond. The fragmentation of β -peptides can differ from that of α -peptides, providing characteristic ions that can confirm the β -aspartyl linkage.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for structural elucidation. The chemical shifts of the protons and carbons in β -Asp-His provide detailed information about its molecular structure and conformation. While specific chemical shift assignments for β -Asp-His are not readily available in public databases, they can be predicted or determined experimentally. The chemical shifts of the β -protons in the aspartic acid residue are a key indicator of the β -linkage.

Biological Activity and Zinc Complexation

The primary reported biological activity of β -Asp-His is its ability to form a complex with zinc (Zn^{2+}).^[2] The histidine and aspartate residues provide the necessary donor atoms (nitrogen from the imidazole ring and oxygens from the carboxyl groups) to coordinate with the zinc ion. The study by Gockel et al. (1996) provides foundational information on the zinc complexation of dipeptides containing histidine and cysteine, offering insights into the behavior of β -Asp-His in solution.

The formation of the β -Asp-His- Zn^{2+} complex can be studied potentiometrically to determine its stability constant. Understanding this interaction is crucial for its application in studies of zinc-dependent enzymes and signaling pathways.

Experimental Protocols

Preparation of a Stock Solution

- Determine the required concentration: Based on the experimental needs.
- Weigh the lyophilized powder: Use an analytical balance to accurately weigh the desired amount of β -Asp-His.
- Select a solvent: β -Asp-His is soluble in water. For cell culture experiments, use sterile, nuclease-free water or a suitable buffer (e.g., PBS).
- Dissolve the peptide: Add the solvent to the vial containing the lyophilized powder. Vortex briefly to ensure complete dissolution.
- Sterilization (if for cell culture): Filter the solution through a 0.22 μm syringe filter into a sterile tube.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C .

Zinc Chelation Assay (General Protocol)

This protocol describes a general method to assess the zinc chelation capacity of β -Asp-His using a colorimetric indicator such as Zincon.

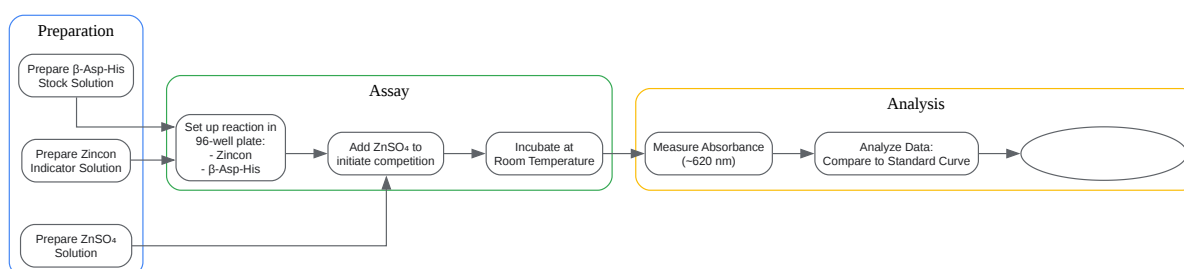
Materials:

- β -Asp-His stock solution
- Zinc sulfate (ZnSO_4) solution of known concentration
- Zincon indicator solution
- Tris buffer (pH 7.4)

- 96-well microplate
- Microplate reader

Procedure:

- Prepare a standard curve: Create a series of dilutions of the ZnSO_4 solution in Tris buffer.
- Reaction setup: In the wells of a 96-well plate, add a fixed concentration of Zincon and varying concentrations of β -Asp-His.
- Initiate the reaction: Add a fixed concentration of ZnSO_4 to each well to initiate the competition for zinc binding between Zincon and β -Asp-His.
- Incubate: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
- Measure absorbance: Read the absorbance at the appropriate wavelength for the Zincon- Zn^{2+} complex (typically around 620 nm).
- Data analysis: A decrease in the absorbance of the Zincon- Zn^{2+} complex in the presence of β -Asp-His indicates that the peptide is chelating the zinc. The chelation capacity can be quantified by comparing the results to the standard curve.



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Workflow for a competitive zinc chelation assay.

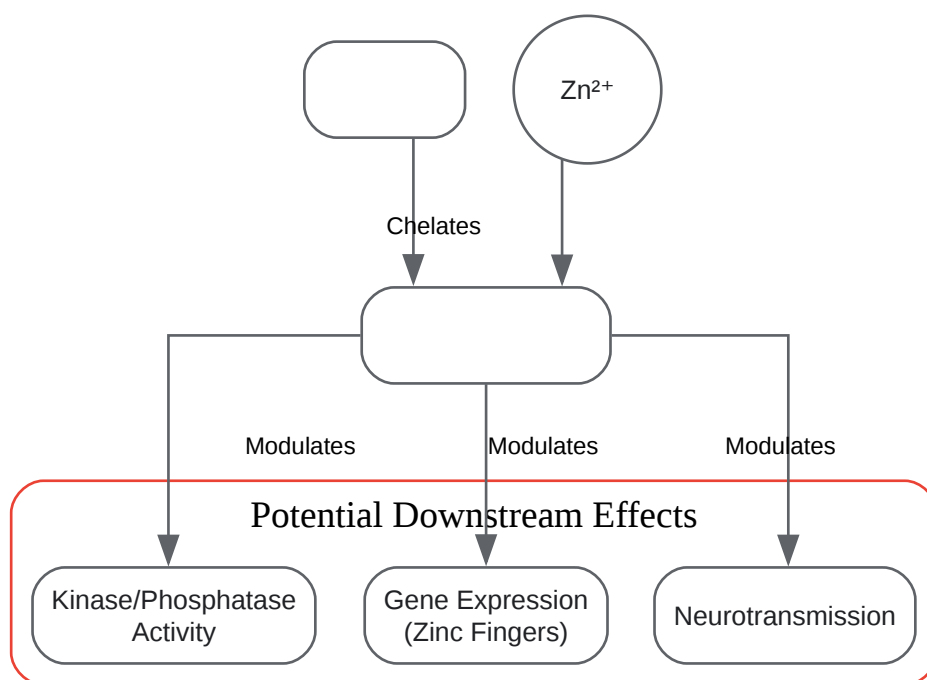
Potential Signaling Pathways and Biological Roles

While specific signaling pathways directly modulated by the dipeptide β -Asp-His are not extensively documented, its components and properties suggest several areas of investigation.

Zinc-Dependent Signaling

Given its zinc-chelating ability, β -Asp-His could influence numerous zinc-dependent signaling pathways. Zinc acts as a second messenger and a cofactor for many enzymes and transcription factors. By modulating local zinc concentrations, β -Asp-His could potentially affect:

- Kinase and Phosphatase Activity: Many kinases and phosphatases are zinc-dependent.
- Gene Expression: Zinc-finger transcription factors require zinc for their structure and function.
- Neurotransmission: Zinc is involved in synaptic transmission and the modulation of various receptors.



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Potential modulation of zinc-dependent signaling by β -Asp-His.

Histidine-Containing Dipeptides in Biological Systems

Histidine-containing dipeptides, such as carnosine (β -alanyl-L-histidine), are known to have various physiological roles, including antioxidant activity, pH buffering, and regulation of enzyme activity. While β -Asp-His differs in its N-terminal amino acid, it shares the histidine residue, suggesting potential for similar, or distinct, biological functions that warrant further investigation.

Conclusion

Research-grade β -Asp-His is a valuable tool for studying the biological roles of zinc and for exploring the unique properties of β -peptides. Commercial availability from suppliers like MedchemExpress and AbMole provides researchers with access to this compound. Careful consideration of its purity, as detailed in the supplier's Certificate of Analysis, is crucial for experimental success. The provided protocols and diagrams offer a starting point for incorporating β -Asp-His into research workflows, particularly in the context of zinc chelation and its potential impact on cellular signaling. Further research is needed to fully elucidate the specific biological functions and signaling pathways directly involving this intriguing dipeptide.

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References

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